molecular formula C26H29N3O5S B257624 2-(4-(1,3-Dioxoisoindolin-2-yl)butanamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(4-(1,3-Dioxoisoindolin-2-yl)butanamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B257624
M. Wt: 495.6 g/mol
InChI Key: VZWRXHPFYRSENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 2-(4-(1,3-Dioxoisoindolin-2-yl)butanamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple synthetic routesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functionalities.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-(4-(1,3-Dioxoisoindolin-2-yl)butanamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(4-(1,3-Dioxoisoindolin-2-yl)butanamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H29N3O5S/c30-21(12-5-13-29-25(32)17-8-1-2-9-18(17)26(29)33)28-24-22(19-10-3-4-11-20(19)35-24)23(31)27-15-16-7-6-14-34-16/h1-2,8-9,16H,3-7,10-15H2,(H,27,31)(H,28,30)

InChI Key

VZWRXHPFYRSENU-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)NCC5CCCO5

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)NCC5CCCO5

Origin of Product

United States

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